molecular formula C18H18BrNO2 B1293296 3-Bromo-3'-morpholinomethyl benzophenone CAS No. 898765-35-0

3-Bromo-3'-morpholinomethyl benzophenone

Cat. No.: B1293296
CAS No.: 898765-35-0
M. Wt: 360.2 g/mol
InChI Key: AGDGPKVVWQUHPI-UHFFFAOYSA-N
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Description

3-Bromo-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18BrNO2. It is used in various fields such as organic synthesis and pharmaceuticals. The compound is characterized by the presence of a bromine atom, a morpholinomethyl group, and a benzophenone core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent, and the reaction is carried out in an appropriate solvent under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-3’-morpholinomethyl benzophenone may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzophenone core.

    Reduction Reactions: Reduction of the carbonyl group in the benzophenone core can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzophenone derivatives.

    Oxidation Reactions: Products include oxidized benzophenone derivatives.

    Reduction Reactions: Products include alcohol derivatives of benzophenone.

Scientific Research Applications

3-Bromo-3’-morpholinomethyl benzophenone is utilized in several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-3’-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and morpholinomethyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The compound can inhibit or activate specific enzymes, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4’-morpholinomethyl benzophenone
  • 3-Chloro-3’-morpholinomethyl benzophenone
  • 3-Bromo-3’-piperidinylmethyl benzophenone

Uniqueness

3-Bromo-3’-morpholinomethyl benzophenone is unique due to the presence of both a bromine atom and a morpholinomethyl group, which confer distinct reactivity and binding properties compared to similar compounds. The combination of these functional groups allows for versatile applications in synthesis and research .

Properties

IUPAC Name

(3-bromophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDGPKVVWQUHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643080
Record name (3-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-35-0
Record name (3-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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